molecular formula C8H14N4O3 B8037234 (2-methoxyethyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine

(2-methoxyethyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B8037234
M. Wt: 214.22 g/mol
InChI Key: YZPFORNFWQXGDQ-UHFFFAOYSA-N
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Description

(2-methoxyethyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a pyrazole ring substituted with a nitro group and a methyl group The compound also contains a methoxyethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyethyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Alkylation: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Methoxyethylamine Moiety: This step involves the reaction of the pyrazole derivative with 2-methoxyethylamine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyethyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl or aryl halides, bases like potassium carbonate.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: (2-aminoethyl)[(1-methyl-3-amino-1H-pyrazol-5-yl)methyl]amine.

    Substitution: Various alkyl or aryl derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

In chemistry, (2-methoxyethyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound’s structure suggests potential biological activity. It could be investigated for its interactions with various biological targets, such as enzymes or receptors, which may lead to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its unique structure may offer therapeutic benefits in treating diseases such as cancer or infections.

Industry

Industrially, this compound could be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (2-methoxyethyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2-methoxyethyl)[(1-methyl-3-nitro-1H-pyrazol-4-yl)methyl]amine: Similar structure but with the nitro group at a different position on the pyrazole ring.

    (2-methoxyethyl)[(1-methyl-3-nitro-1H-imidazol-5-yl)methyl]amine: Similar structure but with an imidazole ring instead of a pyrazole ring.

    (2-methoxyethyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)ethyl]amine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(2-methoxyethyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the methoxyethylamine moiety. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methoxy-N-[(2-methyl-5-nitropyrazol-3-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3/c1-11-7(6-9-3-4-15-2)5-8(10-11)12(13)14/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPFORNFWQXGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])CNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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